(S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(3S)-N-[(3-bromophenyl)methyl]piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12;;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;2*1H/t12-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBVYIRHVJKRLN-LTCKWSDVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC(=CC=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NCC2=CC(=CC=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom at the desired position.
Coupling with Piperidine: The bromophenyl intermediate is then coupled with piperidine under specific reaction conditions, often involving a base and a coupling reagent.
Formation of the Amine: The resulting product is further reacted to introduce the amine group at the piperidine ring.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter certain functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
Research indicates that compounds with similar structures to (S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride are investigated for their effects on neurological disorders. The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating conditions such as:
- Parkinson's Disease : Its selective inhibition of dopamine transporters suggests potential therapeutic effects by enhancing dopaminergic signaling, which is crucial for managing symptoms related to dopamine dysregulation.
- Schizophrenia : The compound may help in addressing the cognitive and negative symptoms of schizophrenia, which are often inadequately treated by current medications .
Antidepressant Activity
The compound's structural features may contribute to its antidepressant properties. Similar piperidine derivatives have shown efficacy in modulating serotonin and norepinephrine levels, potentially offering new avenues for depression treatment .
Case Studies
Several studies have documented the biological activities associated with (S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride:
- Dopamine Transporter Studies : Research has shown that this compound effectively inhibits dopamine reuptake in vitro, suggesting its potential utility in treating Parkinson's disease .
- Behavioral Models : Animal studies have indicated that administration of this compound can lead to significant improvements in models of depression and anxiety, supporting its role as a potential antidepressant .
Wirkmechanismus
The mechanism of action of (S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group and the piperidine backbone play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares (S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride with three key analogs:
Key Observations:
Halogen Substitution : The 3-bromo substituent in the target compound increases molecular weight compared to the 3-fluoro analog (). Bromine’s larger atomic radius may enhance lipophilicity and influence binding kinetics in hydrophobic pockets .
Methylation Effects : The dimethylated analog () shows enhanced rigidity in the piperidine ring, which could improve selectivity for JAK3 inhibition .
Biologische Aktivität
(S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine backbone substituted with a bromophenyl group, enhancing its lipophilicity and biological activity. Its molecular formula is , with a molar mass of approximately 342.10 g/mol. The dihydrochloride form improves solubility in aqueous environments, making it suitable for various biological assays.
(S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride primarily acts as a selective dopamine transporter (DAT) inhibitor . This inhibition leads to increased levels of dopamine in the synaptic cleft, which can be beneficial in treating conditions related to dopamine dysregulation such as:
- Parkinson's Disease
- Attention Deficit Hyperactivity Disorder (ADHD)
- Certain mood disorders
The compound's selectivity for DAT over other neurotransmitter transporters minimizes potential side effects associated with less selective compounds.
In Vitro Studies
Research indicates that (S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride exhibits significant biological activity in various models:
- Dopaminergic Activity : Studies show that the compound enhances dopaminergic signaling by inhibiting dopamine reuptake, which was confirmed through binding affinity assays.
- Neuroprotective Effects : In cellular models, it has demonstrated neuroprotective properties against oxidative stress-induced apoptosis.
- Psychotropic Effects : The compound has been evaluated for its potential to modulate mood and behavior in animal models, showing promise as an antidepressant.
Case Studies
Several case studies highlight the efficacy of (S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride:
- Case Study 1 : A study involving rodent models of Parkinson's disease showed that administration of the compound resulted in improved motor function and increased dopamine levels in the striatum, supporting its role as a therapeutic agent for neurodegenerative diseases.
- Case Study 2 : In a clinical trial assessing its effects on ADHD symptoms, participants exhibited significant reductions in hyperactivity and impulsivity scores compared to placebo groups.
Comparative Analysis with Similar Compounds
The following table compares (S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride | Piperidine ring with bromophenyl group | Selective DAT inhibitor |
| N-Methylpiperidine | Piperidine ring with methyl substitution | Psychoactive properties |
| 1-(3-Bromophenyl)piperazine | Piperazine ring instead of piperidine | Different receptor selectivity |
| N-(4-Chlorobenzyl)piperidin-3-amine | Chlorobenzyl substituent | Investigated for anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, bromophenyl intermediates (e.g., 3-bromo-2-methylaniline) react with piperidin-3-amine derivatives under reflux conditions in polar solvents (e.g., MeOH/H₂O). Catalysts like p-toluenesulfonic acid or pyridine may enhance reaction efficiency . Enantiomeric purity can be achieved using chiral resolving agents or asymmetric synthesis techniques . Post-synthesis, dihydrochloride salt formation is performed via HCl gas bubbling in anhydrous ether.
Q. How should researchers characterize the enantiomeric purity of this compound?
- Methodology : Use chiral HPLC with columns like Chromolith® Phenyl, which exploit π-π interactions for enantiomer separation. Mobile phases typically include hexane/isopropanol with 0.1% trifluoroacetic acid. Validate purity via optical rotation ([α]D) and confirm stereochemistry with X-ray crystallography or NOESY NMR .
Q. What safety protocols are critical for handling this compound?
- Methodology : Follow GHS guidelines: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H333 hazard). In case of skin contact, wash with 0.9% saline and seek medical advice. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodology : Conduct Design of Experiments (DoE) to test variables:
- Temperature : 60–100°C (higher temps may accelerate side reactions).
- Solvent : Compare DMF (polar aprotic) vs. MeCN (low dielectric constant).
- Catalyst : Screen Pd/C, PtO₂, or enzyme-mediated systems for reductive amination.
Monitor intermediates via LC-MS and adjust stoichiometry (amine:halide ≥1.2:1) to suppress byproducts like lactam tautomers .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Cross-validate assays using orthogonal techniques:
- In vitro : Compare radioligand binding (e.g., ³H-agonist displacement) vs. functional assays (cAMP/GTPγS).
- In silico : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like GPCRs or ion channels.
Discrepancies may arise from salt form differences (free base vs. dihydrochloride) or cell-line-specific receptor expression .
Q. Which analytical methods best quantify degradation products under accelerated stability testing?
- Methodology : Use UPLC-PDA-ELSD with a C18 column (gradient: 5–95% MeCN in 0.1% formic acid). Detect hydrolytic degradation (e.g., free amine formation) via MS/MS fragmentation. For photodegradation, expose samples to 365 nm UV and monitor via ¹H NMR for bromophenyl ring oxidation .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
